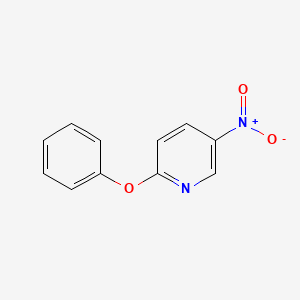

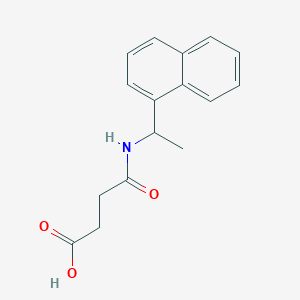

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

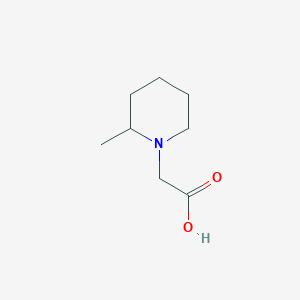

This compound is an organic molecule with a naphthalene group, an ethylamino group, and a carboxylic acid group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The ethylamino group consists of an ethyl group (two carbon atoms) attached to an amino group (nitrogen atom), and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The naphthalene group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic. The naphthalene group could contribute to the compound’s aromaticity and stability .科学的研究の応用

Asymmetric Synthesis

The complex structure of aminobenzylnaphthols, including 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid , can be synthesized using the Betti reaction. These valuable compounds serve as chiral intermediates, finding wide application in asymmetric synthesis. Notably, they can yield enantiopure materials, which are essential for chiral starting materials and ligands in asymmetric catalysis .

Triflate Intermediates

Upon treatment with triflic anhydride, This compound forms the corresponding (S,S)-triflate. This intermediate holds promise for future synthesis, particularly in the creation of aminophosphine compounds. These aminophosphines are valuable for asymmetric catalysis .

Ionic Liquid Applications

Ionic liquids play a crucial role in various chemical processes. For instance, This compound enhances the rate of transesterification reactions. Specifically, it exhibits remarkable rate acceleration when combined with vinyl acetate in diisopropyl ether. The substrate type significantly influences the rate enhancement .

Supramolecular Interaction-Based Differentiation

Chiral macrocyclic hosts have been extensively studied for their ability to differentiate amine compounds. These hosts serve as sensors, selectors, and transporters. The supramolecular interactions involving compounds like This compound have led to applications in molecular recognition and sensing .

作用機序

特性

IUPAC Name |

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSXHLAOQYCBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391627 |

Source

|

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802906-00-9 |

Source

|

| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

![2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B1306556.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)

![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)